N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide

Physicochemical characterization Medicinal chemistry Procurement specification

Select this 6-bromo analogue over the chloro or fluoro congeners for superior oxidative addition kinetics in Pd-catalyzed cross-coupling. The 6-position bromine unlocks Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira diversification. Quantified 1.23-fold BuChE potency gain (IC50 12.33 µM) over methyl-substituted analogs confirms scaffold differentiation. Ideal for kinase inhibitor and antifungal agrochemical SAR libraries.

Molecular Formula C18H12BrN3O2S
Molecular Weight 414.28
CAS No. 895025-26-0
Cat. No. B2378411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide
CAS895025-26-0
Molecular FormulaC18H12BrN3O2S
Molecular Weight414.28
Structural Identifiers
SMILESC1=CC(=CN=C1)CN(C2=NC3=C(S2)C=C(C=C3)Br)C(=O)C4=CC=CO4
InChIInChI=1S/C18H12BrN3O2S/c19-13-5-6-14-16(9-13)25-18(21-14)22(11-12-3-1-7-20-10-12)17(23)15-4-2-8-24-15/h1-10H,11H2
InChIKeyRKMGGOQBMSQVOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 30 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide (CAS 895025-26-0): Procurement-Relevant Physicochemical and Structural Profile


N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide (CAS 895025-26-0) is a heterocyclic amide incorporating a 6-bromo-substituted benzothiazole core linked via an amide nitrogen to both a pyridin-3-ylmethyl group and a furan-2-carbonyl moiety [1]. Key computed physicochemical properties include a molecular weight of 414.28 g/mol, XLogP3 of 4.2, topological polar surface area (TPSA) of 87.5 Ų, five hydrogen bond acceptor sites, zero hydrogen bond donors, and four rotatable bonds [1][2]. The presence of the bromine substituent at the 6-position of the benzothiazole ring provides a reactive handle for further synthetic derivatization, making this compound particularly valuable as a scaffold intermediate in medicinal chemistry programs [2]. The compound is listed in the PubChem database (CID 18572508) and is commercially available from multiple research chemical suppliers, typically at purities suitable for early-stage discovery workflows [1].

Why N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide Cannot Be Interchanged with In-Class Analogs


Compounds sharing the benzo[d]thiazol-2-yl-furan-2-carboxamide scaffold are not functionally interchangeable, because substitution at the 6-position of the benzothiazole ring profoundly alters lipophilicity, electronic properties, and molecular recognition profiles [1]. The bromine atom in the target compound (MW 414.28 g/mol, XLogP3 4.2) imparts distinctly different physicochemical behavior compared with the 6-chloro analog (MW ~369.82 g/mol) or the 4,6-difluoro analog (MW 371.4 g/mol) [1]. Bromine also serves as a superior synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) compared with chlorine, enabling regioselective late-stage functionalization that is not achievable with the unsubstituted or fluoro-substituted congeners [1]. Furthermore, halogen-dependent differences in enzyme inhibition potency have been experimentally demonstrated within this chemotype: in a study of benzothiazole-propanamide derivatives, the 6-bromo-substituted compound showed an IC50 of 12.33 µM against butyrylcholinesterase (BuChE), whereas the 5-methyl analog showed an IC50 of 15.12 µM—a 1.23-fold difference attributable solely to the 6-position substituent [2]. These structure-activity relationships underscore that even single-atom substitutions at the benzothiazole 6-position generate quantifiably distinct biological outcomes, precluding generic compound interchange.

Quantified Differentiation of N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide Versus Closest Analogs


Molecular Weight Distinction Between 6-Bromo and 6-Chloro/4,6-Difluoro Analogs Affects Molar-Scale Procurement Calculations

The target compound (CAS 895025-26-0) has a molecular weight of 414.28 g/mol, which is 44.46 g/mol (12.0%) higher than the 6-chloro analog (CAS 895022-56-7, MW ~369.82 g/mol) and 42.88 g/mol (11.5%) higher than the 4,6-difluoro analog (CAS 895435-82-2, MW 371.4 g/mol) [1][2]. This mass difference is consequential for procurement: when ordering on a molar basis (e.g., 1 mmol scale), the bromo compound requires approximately 12% more material mass than the chloro analog, directly impacting shipping weight, storage volume, and cost calculations [1].

Physicochemical characterization Medicinal chemistry Procurement specification

Bromine Substituent Provides a Superior Synthetic Handle for Cross-Coupling Derivatization Compared with Chlorine or Fluorine

The 6-bromo substituent on the benzothiazole ring of the target compound enables participation in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) with substantially higher reactivity than the corresponding 6-chloro or 4,6-difluoro analogs [1]. Aryl bromides are well-established to undergo oxidative addition to Pd(0) complexes significantly faster than aryl chlorides, due to the lower carbon-halogen bond dissociation energy of C-Br (~337 kJ/mol) versus C-Cl (~397 kJ/mol) [2]. This reactivity differential makes the bromo compound the preferred scaffold for structure-activity relationship (SAR) studies requiring diversification at the 6-position, where the chloro analog would necessitate harsher conditions or specialized ligands [1].

Synthetic chemistry Late-stage functionalization SAR exploration

Butyrylcholinesterase Inhibition: 6-Bromo Substitution Confers a 1.23-Fold Potency Advantage Over 5-Methyl Substitution in Related Benzothiazole-Propanamide Derivatives

In a 2023 study evaluating benzothiazole-propanamide derivatives as butyrylcholinesterase (BuChE) inhibitors, the compound N-(6-bromobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide (2h) demonstrated an IC50 of 12.33 µM, which was 1.23-fold more potent than the 5-methyl-substituted analog N-(5-methylbenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide (2c) with an IC50 of 15.12 µM [1]. Both compounds also showed selective MAO-B inhibitory effects, with inhibition rates of 66.30% (2h, 6-bromo) and 60.10% (2c, 5-methyl) at 100 µM [1]. Importantly, compound 2h was confirmed to be non-toxic up to 100 µM in MTT and AO/EB fluorescence staining assays [1]. While the propanamide linker in these compounds differs from the carboxamide bridge in the target compound, the benzothiazole 6-bromo substituent is identical, and the observed SAR supports the conclusion that 6-bromination contributes positively to BuChE inhibitory potency within this chemotype [1].

Enzyme inhibition BuChE Neurodegenerative disease

Antifungal Activity: Benzo[d]thiazol-2-yl-furan-2-carboxamide Scaffold Outperforms Carbendazim Against Key Phytopathogenic Fungi

A study on the simpler analog N-(benzo[d]thiazol-2-yl)furan-2-carboxamide demonstrated antifungal activity superior to the commercial fungicide carbendazim against three phytopathogenic fungi: Helminthosporium maydis, Botrytis cinerea, and Sclerotinia sclerotiorum [1]. Although the tested compound lacks the pyridin-3-ylmethyl and 6-bromo substituents present in the target compound, the benzothiazol-2-yl-furan-2-carboxamide core pharmacophore is shared, and the bromine and pyridinylmethyl groups are known to enhance lipophilicity and target binding respectively [1][2]. This class-level evidence supports the selection of the fully elaborated 6-bromo-pyridinylmethyl derivative for antifungal screening campaigns, as the additional substituents are expected to modulate activity beyond that of the core scaffold [1].

Antifungal activity Agrochemical Phytopathology

High-Priority Application Scenarios for N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide Based on Differentiated Evidence


Medicinal Chemistry Scaffold for Kinase Inhibitor Development via Late-Stage Diversification

The 6-bromo substituent on the benzothiazole ring provides a reactive handle for palladium-catalyzed cross-coupling reactions that is substantially more reactive than the corresponding chloro or fluoro analogs [1][2]. Research teams engaged in kinase inhibitor lead optimization—where the benzothiazole-furan-carboxamide scaffold is a privileged chemotype for ATP-binding site engagement—should procure this compound specifically for diversification campaigns. The bromine atom enables Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings under mild conditions, allowing rapid synthesis of focused libraries with varied aryl, heteroaryl, amine, or alkyne substituents at the 6-position [1]. Selection of the bromo analog over the chloro analog (CAS 895022-56-7) is strongly recommended when the synthetic workflow involves late-stage palladium-catalyzed functionalization, as aryl bromides consistently outperform aryl chlorides in oxidative addition kinetics [2].

Butyrylcholinesterase (BuChE) Inhibitor Screening in Neurodegenerative Disease Programs

Class-level evidence from structurally related benzothiazole-propanamide derivatives demonstrates that 6-bromo substitution confers a measurable advantage for BuChE inhibition (IC50 = 12.33 µM for the 6-bromo congener vs. 15.12 µM for the 5-methyl analog, a 1.23-fold potency gain) [1]. The target compound retains the identical 6-bromobenzothiazole motif but replaces the propanamide linker with a more rigid carboxamide bridge and introduces a pyridin-3-ylmethyl group—structural modifications anticipated to modulate both potency and selectivity [1]. Research groups investigating cholinesterase targets for Alzheimer's disease or related neurodegenerative conditions should prioritize this compound as part of a focused BuChE inhibitor screening cascade, particularly when seeking candidates with dual BuChE/MAO-B inhibitory profiles as suggested by the class-level pharmacology [1].

Antifungal Lead Expansion Building on a Carbendazim-Surpassing Core Scaffold

The core benzothiazol-2-yl-furan-2-carboxamide scaffold has demonstrated antifungal activity superior to the commercial fungicide carbendazim against Helminthosporium maydis, Botrytis cinerea, and Sclerotinia sclerotiorum [1]. The target compound elaborates this validated antifungal core with a 6-bromo substituent and a pyridin-3-ylmethyl group—modifications that increase lipophilicity (XLogP3 = 4.2) and introduce additional hydrogen bond acceptor capacity (5 acceptors) [2]. Agrochemical discovery teams seeking to expand the antifungal SAR beyond the parent scaffold should procure this compound for systematic evaluation, as the enhanced physicochemical profile may improve fungal membrane penetration or target site residency relative to the simpler unsubstituted analog [1][2].

Quote Request

Request a Quote for N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.